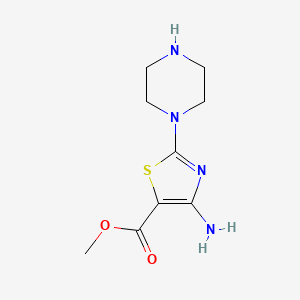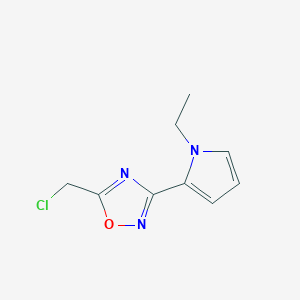
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole (CMEPO) is a heterocyclic compound derived from the oxadiazole class of heterocycles. It has been studied for its potential use as a pharmaceutical agent, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized for their potential in various applications. The synthesis involves reactions with different nucleophiles, showcasing its versatility as a building block in medicinal chemistry. For instance, its reaction with pyrrolidine, piperidine, and morpholine has led to the creation of novel compounds with potential biological activity (Rao et al., 2014). Another study has explored the optical properties of novel oxadiazole derivatives, demonstrating how structural modifications can influence their absorption and emission characteristics, relevant for materials science applications (Ge et al., 2014).
Biological Applications
Several studies have investigated the fungicidal, antibacterial, and antitubercular properties of oxadiazole derivatives. A notable example includes the evaluation of oxadiazole derivatives for their fungicidal activity against rice sheath blight, a major disease affecting rice crops in China, highlighting the compound's potential in agricultural applications (Chen et al., 2000). Furthermore, the antimicrobial activities of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have been studied, showing strong antimicrobial properties against various strains, underscoring their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Chemical Properties and Reactions
The compound's multifunctional nature has been exploited in synthesizing a range of 1,2,5-oxadiazole derivatives. Investigations into its chemical properties, including acylation of the amino group and reactions with N- and S-nucleophiles, have revealed its potential as a synthon for creating diverse chemical structures, which could have wide-ranging applications in drug development and materials science (Stepanov et al., 2019).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPPAQVGJULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



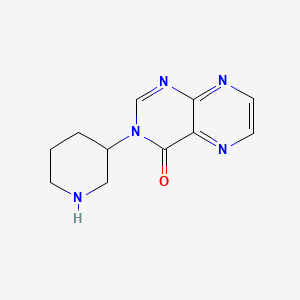
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
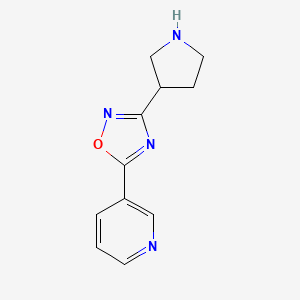
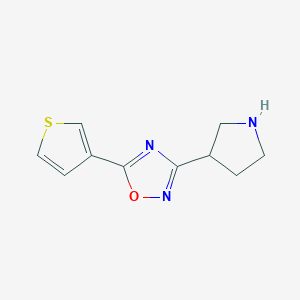
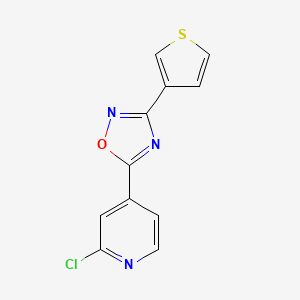
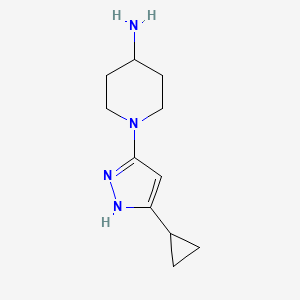
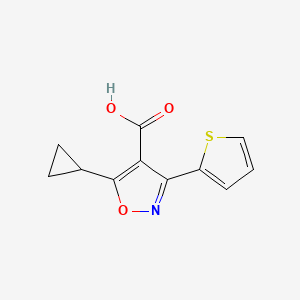
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)
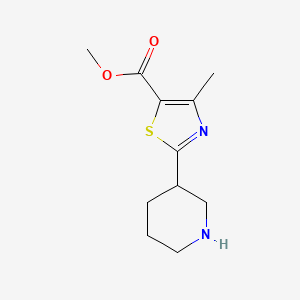
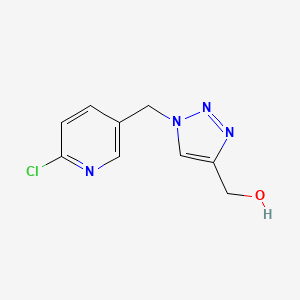
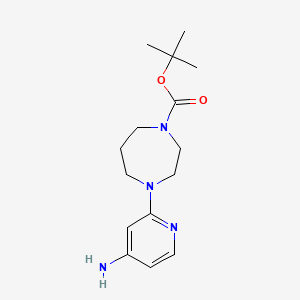
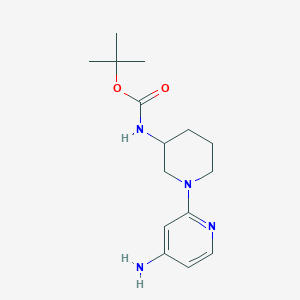
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)
